molecular formula C13H15NO3S B2489143 N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide CAS No. 1798516-34-3

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2489143
CAS No.: 1798516-34-3
M. Wt: 265.33
InChI Key: PIIVMRZGOIAZQA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide ( 1798516-34-3) is a synthetic small molecule with a molecular formula of C13H15NO3S and a molecular weight of 265.33 g/mol . This carboxamide derivative is built from two key heterocyclic pharmacophores: a furan ring and a methyl-substituted thiophene ring, linked through a methoxyethyl carboxamide bridge. This specific molecular architecture makes it a compound of interest for various medicinal chemistry and drug discovery research programs. The structural motifs present in this molecule are associated with diverse biological activities. Furan and thiophene carboxamide derivatives are frequently explored in scientific literature for their potential as therapeutic agents. For instance, structurally related N -(4-methylpyridin-2-yl)thiophene-2-carboxamides have demonstrated promising antibacterial efficacy against resistant bacterial strains in recent studies . Furthermore, other furan-2-carboxamide scaffolds have been investigated for targeting cardiovascular diseases and as inhibitors for specific viral proteases, highlighting the versatility of this chemical class in probing biological pathways . Researchers may find this compound valuable as a building block for synthetic chemistry, a candidate for high-throughput screening libraries, or a lead compound for the development of novel enzyme inhibitors and antimicrobial agents. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(15)14-7-11(16-2)10-4-3-5-17-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIVMRZGOIAZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves the condensation of a furan derivative with a thiophene derivative under specific reaction conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide exhibits significant anticancer properties. Key findings include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating mitochondrial pathways. It increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death.
  • Cell Cycle Arrest : Studies show that treatment with this compound can cause S-phase arrest in various cancer cell lines, inhibiting their proliferation.
  • Targeted Cancer Types : It has demonstrated effectiveness against several cancer types, including liver (HepG2) and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties, though further research is needed to confirm these effects .

Agricultural Applications

Recent studies have explored the use of this compound in agricultural chemistry, particularly in plant protection:

  • Pesticidal Properties : The compound may serve as a basis for developing new pesticides due to its ability to inhibit certain plant pathogens.
  • Growth Regulation : There is potential for using this compound to enhance plant growth or resistance against environmental stressors .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Anticancer EffectsInduced apoptosis in HepG2 cells; increased Bax/Bcl-2 ratio
Study 2Antimicrobial ActivityEffective against E. coli and S. aureus
Study 3Agricultural UsePotential for development as a pesticide

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and potential biological activities. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GPR35 Agonism : The compound acts as an agonist for GPR35, a G protein-coupled receptor implicated in various physiological processes. Activation of GPR35 has been linked to anti-inflammatory effects and modulation of pain pathways .
  • Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis showed an increase in apoptotic cells, confirming its role in inducing apoptosis .

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of inflammatory markers such as NO and PGE2 in a dose-dependent manner. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Tables

Biological ActivityEffectIC50 (µM)Reference
Anticancer (MCF-7 cells)Cell viability reduction25
Anti-inflammatory (LPS)Cytokine inhibition15

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including coupling of the thiophene-carboxamide core with a furan-methoxyethyl moiety. Key steps include:

  • Amide bond formation : Reacting 4-methylthiophene-2-carboxylic acid with a furan-methoxyethylamine derivative using coupling agents like EDCl/HOBt or DCC .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are critical for isolating the pure compound.
  • Optimization : Solvent choice (e.g., dichloromethane or DMF), temperature control (-40°C to room temperature), and catalytic additives (e.g., DMAP or TMSOTf) improve yields .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan (δ 6.2–7.4 ppm for protons) and thiophene (δ 7.1–7.5 ppm) rings .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 320.1) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the methoxyethyl side chain .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental design : Differences in assay conditions (e.g., pH, solvent DMSO concentration) or cell lines used. Standardizing protocols (e.g., fixed DMSO ≤0.1%) is critical .
  • Compound stability : Hydrolysis of the methoxy group under acidic/basic conditions may alter activity. Stability studies via HPLC at physiological pH (7.4) are recommended .
  • Receptor profiling : Use competitive binding assays (e.g., SPR or radioligand displacement) to compare affinity across related targets (e.g., GPCRs vs. kinases) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Replace the methoxy group with ethoxy or hydroxyl groups to assess electronic effects on bioactivity .
  • Scaffold hopping : Substitute the thiophene ring with oxazole or pyridine moieties to evaluate heterocycle-specific interactions .
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) can identify critical hydrogen-bond acceptors (e.g., furan oxygen) and hydrophobic regions .

Q. How can mechanistic studies clarify this compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on π-π stacking between the thiophene ring and aromatic residues .
  • Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding .
  • Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations reveals oxidative metabolites (e.g., hydroxylation at the furan ring) .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic properties?

  • In vitro : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
  • In vivo : Rodent models with IV/PO dosing determine AUC and half-life. Plasma protein binding (equilibrium dialysis) and CYP inhibition assays guide toxicity profiling .

Q. How can computational methods enhance the design of analogs with improved solubility?

  • LogP optimization : Replace the methyl group on the thiophene with polar substituents (e.g., -COOH or -SO₃H) to reduce hydrophobicity .
  • Co-crystal screening : Co-formulate with cyclodextrins or succinic acid to enhance aqueous solubility .

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